(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3’,6’-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho2,1-ebenzofuran-2,4’-cyclohexene]-6-carboxylic acid is a complex organic molecule with a unique spiro structure. This compound is characterized by its intricate arrangement of multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core naphthofuran structure, followed by the introduction of the spiro cyclohexene ring. Key steps include:
Formation of the Naphthofuran Core: This is achieved through a series of cyclization reactions.
Spiro Ring Formation: The spiro ring is introduced via a cycloaddition reaction.
Functional Group Modifications: Hydroxymethyl and carboxylic acid groups are added through selective oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,2’-indene]: Shares a similar spiro structure but with different functional groups.
Spiro[cyclopentane-1,2’-naphthalene]: Another spiro compound with a different core structure.
Uniqueness
The uniqueness of (2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3’,6’-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho2,1-ebenzofuran-2,4’-cyclohexene]-6-carboxylic acid lies in its specific arrangement of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
125302-26-3 |
---|---|
Molecular Formula |
C26H36O6 |
Molecular Weight |
444.568 |
IUPAC Name |
(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3/',6/'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4/'-cyclohexene]-6-carboxylic acid |
InChI |
InChI=1S/C26H36O6/c1-22-11-7-18-23(2,21(30)31)9-4-10-25(18,15-27)17(22)8-12-24(3)19(22)14-26(32-24)13-16(28)5-6-20(26)29/h5-6,17-19,27H,4,7-15H2,1-3H3,(H,30,31)/t17-,18-,19-,22+,23-,24-,25-,26-/m0/s1 |
InChI Key |
LFDVVUDPWRGWSD-UTRASCNGSA-N |
SMILES |
CC12CCC3C(CCCC3(C1CCC4(C2CC5(O4)CC(=O)C=CC5=O)C)CO)(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.